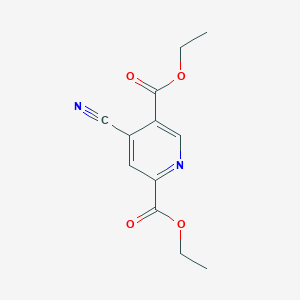

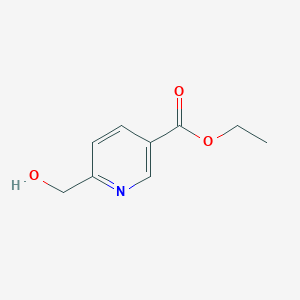

2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate” is a chemical compound with the molecular formula C12H12N2O4 . It has a molecular weight of 248.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

The melting point of “this compound” is 67 degrees Celsius . It is a solid in its physical form .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Studies on heterocyclic compounds reveal the transformation of 2-aminopyridines with diethyl succinylsuccinate, leading to the synthesis of quinacridones and their oxidation products. This research lays the groundwork for understanding the chromophoric properties of these compounds, comparing their chromophores to those of quinacridones (Altiparmakian, 1978).

Further research delves into the synthesis and properties of new derivatives of ethyl tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. These studies not only explore the condensation reactions of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with various isocyanates but also examine the alkylation processes to afford N-1 substituted derivatives, expanding the chemical repertoire of pyridine derivatives (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Another avenue of research investigates the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, showcasing the versatility of pyridine derivatives in synthesizing complex heterocyclic structures (Balogh, Hermecz, Simon, & Pusztay, 2009).

Pharmacological Potential

Research into 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid derivatives has uncovered potential pharmacological activities. For instance, certain compounds synthesized through the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate demonstrated pharmacological activity, hinting at the possible therapeutic applications of these molecules (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Material Science and Optoelectronics

In material science, the study of conjugated polymers incorporating 2,2‘-bipyridine moieties has shown that these materials serve as precursors for conjugated metallo-supramolecular networks. Such networks exhibit intriguing optoelectronic properties due to the formation of BipyPPE−metal−BipyPPE cross-links, underscoring the utility of pyridine derivatives in developing advanced materials with potential applications in electronics and photonics (Kokil, Yao, & Weder, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

diethyl 4-cyanopyridine-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQGCLRCSILGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)C#N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[2,1-b]thiazole](/img/structure/B1317530.png)

![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)

![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)